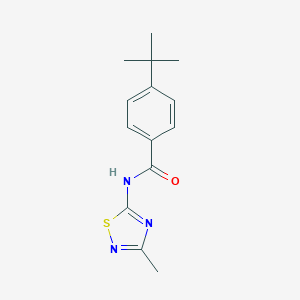
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide, also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, studies have shown that it induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it is not very soluble in water, which may make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. One area of research could focus on developing new anticancer drugs based on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. Another area of research could focus on using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide as a building block for the synthesis of new organic semiconductors with potential applications in electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide and its potential applications in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. This compound is then reacted with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)benzothiazole-5-carbothioamide. Finally, this compound is reacted with phosgene to form N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has demonstrated potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. In materials science, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a dopant for the synthesis of conductive polymers.
Propiedades
Nombre del producto |
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Fórmula molecular |
C9H5N5OS2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H5N5OS2/c15-9(8-4-16-14-11-8)10-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,10,15) |
Clave InChI |
GHPOIITVMUWYOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
SMILES canónico |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)


![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)